Cas no 402568-10-9 (Benzeneacetic acid, a-oxo-3,5-bis(trifluoromethyl)-,ethyl ester)
Benzeneacetic acid, a-oxo-3,5-bis(trifluoromethyl)-,ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetic acid, a-oxo-3,5-bis(trifluoromethyl)-,ethyl ester
- Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate
- ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate
- ETHYL 2-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]GLYOXYLATE TECH.
- Ethyl 3,5-bis(trifluoromethyl)phenyl-2-oxoacetate, tech
- AC1MCO95
- AG-F-42570
- CTK4I2753
- MolPort-000-145-075
- SBB053729
- (3,5-Bis-trifluoromethyl-phenyl)-oxo-acetic acid ethyl ester
- MFCD03094082
- AKOS025311287
- 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetic acid ethyl ester
- Ethyl[3,5-bis(trifluoromethyl)phenyl](oxo)acetate
- A825015
- Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-oxoacetate
- 402568-10-9
- ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxo-acetate
- ZOKKCCACHYBHRS-UHFFFAOYSA-N
- FT-0723452
- DTXSID50378983
-
- MDL: MFCD03094082
- Inchi: 1S/C12H8F6O3/c1-2-21-10(20)9(19)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,2H2,1H3
- InChI Key: ZOKKCCACHYBHRS-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(C(=O)OCC)=O)C=C(C(F)(F)F)C=1)(F)F
Computed Properties
- Exact Mass: 314.03800
- Monoisotopic Mass: 314.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.399
- Boiling Point: 78 °C
- Flash Point: 117.2°C
- Refractive Index: 1.424
- PSA: 43.37000
- LogP: 3.47000
Benzeneacetic acid, a-oxo-3,5-bis(trifluoromethyl)-,ethyl ester Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Benzeneacetic acid, a-oxo-3,5-bis(trifluoromethyl)-,ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB226216-1 g |
Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate, tech.; . |
402568-10-9 | 1g |
€566.50 | 2022-09-01 | ||
| abcr | AB226216-5 g |
Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate, tech.; . |
402568-10-9 | 5g |
€1,423.30 | 2022-09-01 | ||
| abcr | AB226216-1g |
Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate, 95%; . |
402568-10-9 | 95% | 1g |
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402568-10-9 | 95% | 5g |
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| abcr | AB226216-250mg |
Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate, 95%; . |
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402568-10-9 | 98% | 1g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645977-5g |
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402568-10-9 | 98% | 5g |
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Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-oxoacetate |
402568-10-9 | 97% | 1g |
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| A2B Chem LLC | AD31308-1g |
Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-oxoacetate |
402568-10-9 | 95% | 1g |
$354.00 | 2025-07-04 | |
| A2B Chem LLC | AD31308-5g |
Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-oxoacetate |
402568-10-9 | 95% | 5g |
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Benzeneacetic acid, a-oxo-3,5-bis(trifluoromethyl)-,ethyl ester Suppliers
Benzeneacetic acid, a-oxo-3,5-bis(trifluoromethyl)-,ethyl ester Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Benzeneacetic acid, a-oxo-3,5-bis(trifluoromethyl)-,ethyl ester
Benzeneacetic Acid, a-Oxo-3,5-Bis(Trifluoromethyl)-, Ethyl Ester: A Comprehensive Overview
Benzeneacetic acid, a-oxo-3,5-bis(trifluoromethyl)-, ethyl ester (CAS No. 402568-10-9) is a highly specialized organic compound with significant applications in the field of pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a benzene ring substituted with two trifluoromethyl groups at the 3 and 5 positions and an ethyl ester group attached to the a-carbon of the acetic acid moiety. The presence of these substituents imparts distinctive chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The benzene ring serves as the central framework of this compound, providing stability and rigidity to the molecule. The trifluoromethyl groups at positions 3 and 5 are electron-withdrawing groups that enhance the electrophilic nature of the benzene ring, making it more susceptible to nucleophilic aromatic substitution reactions. This property is particularly useful in medicinal chemistry for designing molecules with improved pharmacokinetic profiles.
The a-oxo group in the acetic acid moiety introduces additional functionality to the molecule. This ketone group can participate in various condensation reactions, such as the Claisen-Schmidt condensation or Michael addition reactions, enabling the construction of complex molecular architectures. The ethyl ester group further enhances the solubility of the compound in organic solvents, facilitating its use in organic synthesis.
Recent studies have highlighted the potential of benzeneacetic acid derivatives in targeting specific biological pathways. For instance, researchers have reported that certain analogs of this compound exhibit potent inhibitory activity against kinases involved in cancer progression. These findings underscore the importance of benzeneacetic acid derivatives as lead compounds in drug discovery.
In terms of synthesis, benzeneacetic acid derivatives can be prepared through various routes. One common approach involves the Friedel-Crafts acylation of benzene derivatives followed by oxidation to introduce the ketone group. The introduction of trifluoromethyl groups can be achieved through electrophilic substitution using trifluromethylation reagents such as CF3I or CF3SO3H under appropriate conditions.
The ethyl ester group can be introduced via esterification reactions using ethanol and an appropriate acid catalyst. This step is crucial for improving the solubility and reactivity of the compound in subsequent synthetic steps. The overall synthesis process requires careful optimization to ensure high yields and purity of the final product.
From an environmental perspective, understanding the fate and behavior of benzeneacetic acid derivatives is essential for assessing their potential impact on ecosystems. Recent research has focused on evaluating their biodegradation pathways and toxicity profiles. Studies indicate that these compounds exhibit moderate biodegradability under aerobic conditions, with microbial communities playing a key role in their transformation.
In conclusion, benzeneacetic acid, a-oxo-3,5-bis(trifluoromethyl)-, ethyl ester (CAS No. 402568-10-9) is a versatile compound with promising applications in drug development and agrochemicals. Its unique structure and functional groups make it an invaluable tool for chemists seeking to design bioactive molecules with tailored properties. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in modern chemistry.
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